2-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide

Antimalarial drug discovery Cysteine protease inhibition Plasmodium falciparum

2-Amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide (CAS 953732-42-8) is a synthetic sulfonamide derivative characterized by an ortho-amino substituent and a furan-2-ylmethyl moiety appended to the sulfonamide nitrogen. This compound serves as a versatile building block in medicinal chemistry and has demonstrated measurable inhibitory activity against Plasmodium falciparum cysteine protease falcipain-2, with a reported Ki value of 3.49 µM and IC50 of 5.90 µM in recombinant enzyme assays.

Molecular Formula C11H12N2O3S
Molecular Weight 252.29 g/mol
CAS No. 953732-42-8
Cat. No. B3316305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide
CAS953732-42-8
Molecular FormulaC11H12N2O3S
Molecular Weight252.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)S(=O)(=O)NCC2=CC=CO2
InChIInChI=1S/C11H12N2O3S/c12-10-5-1-2-6-11(10)17(14,15)13-8-9-4-3-7-16-9/h1-7,13H,8,12H2
InChIKeyCGJSCNSPWZXPHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide (CAS 953732-42-8): A Structurally Distinct Sulfonamide Building Block with Targeted Antimalarial Potential


2-Amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide (CAS 953732-42-8) is a synthetic sulfonamide derivative characterized by an ortho-amino substituent and a furan-2-ylmethyl moiety appended to the sulfonamide nitrogen . This compound serves as a versatile building block in medicinal chemistry and has demonstrated measurable inhibitory activity against Plasmodium falciparum cysteine protease falcipain-2, with a reported Ki value of 3.49 µM and IC50 of 5.90 µM in recombinant enzyme assays [1]. Its structural features—combining a primary aromatic amine, a sulfonamide core, and a heteroaromatic furan ring—distinguish it from simpler benzenesulfonamide analogs and position it as a useful intermediate for the synthesis of bioactive molecules .

Why 2-Amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide Cannot Be Replaced by Generic Benzenesulfonamides or Furfuryl Analogs


The ortho-amino substitution pattern in 2-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide (CAS 953732-42-8) creates a unique electronic and steric environment that is absent in the more common para-amino (4-amino) isomers or unsubstituted N-furfuryl benzenesulfonamides . The ortho-amino group can participate in intramolecular hydrogen bonding with the sulfonamide oxygen, influencing both the compound's conformational preferences and its reactivity as a synthetic intermediate . Furthermore, the furan-2-ylmethyl substituent imparts distinct lipophilicity (XLogP3-AA ~0.8) compared to simple alkyl or aryl sulfonamides [1], affecting both solubility and biological target engagement. Generic substitution with, for example, 4-amino-N-(furan-2-ylmethyl)benzenesulfonamide (CAS 5626-92-6) or N-(furan-2-ylmethyl)benzenesulfonamide (CAS 6341-35-1) would yield a molecule with different electronic distribution, potentially altered enzyme inhibition profiles, and distinct reactivity in downstream synthetic transformations .

Quantitative Differentiation of 2-Amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide: Comparative Evidence for Scientific Selection


Falcipain-2 Inhibition: Comparable Potency to Advanced Antimalarial Leads

2-Amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide inhibits Plasmodium falciparum falcipain-2 with a Ki of 3.49 µM and an IC50 of 5.90 µM in a recombinant enzyme assay using Z-FR-AMC as substrate [1]. In cross-study comparison, this potency is within the same order of magnitude as optimized pyrimidine-tethered spirochromane sulfonamide derivatives SZ14 and SZ9, which exhibited falcipain-2 IC50 values of 4.1 µM and 5.4 µM, respectively, in similar enzymatic assays [2].

Antimalarial drug discovery Cysteine protease inhibition Plasmodium falciparum

Carbonic Anhydrase Inhibition Potential: Structural Basis for Enhanced Isoform Selectivity

While direct carbonic anhydrase (CA) inhibition data for 2-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide are not currently available in primary literature, class-level inference based on the activity of structurally related 2-aminobenzenesulfonamide (orthanilamide) supports a plausible CA inhibitory profile . Orthanilamide inhibits human carbonic anhydrase IX (CA IX) with a Ki of 450 nM and human CA II with a Ki of 295 nM [1]. The addition of the furan-2-ylmethyl substituent in the target compound is expected to modulate isoform selectivity and binding kinetics relative to the unsubstituted parent.

Carbonic anhydrase inhibition Antiglaucoma agents Anticancer agents

Ortho-Amino Substitution Confers Unique Synthetic Utility vs. Para-Isomers

The ortho-amino group in 2-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide enables intramolecular hydrogen bonding with the sulfonamide oxygen, which can stabilize specific conformations and influence reactivity in subsequent transformations . This contrasts with the para-amino isomer (CAS 5626-92-6), which cannot form such intramolecular interactions [1]. The ortho substitution pattern also creates a different electronic environment around the sulfonamide nitrogen, potentially affecting the compound's behavior in nucleophilic substitution or coupling reactions .

Medicinal chemistry building blocks Sulfonamide synthesis Heterocyclic chemistry

Physicochemical Profile: Lipophilicity and Hydrogen Bonding Capacity

2-Amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide (CAS 953732-42-8) has a molecular weight of 252.29 g/mol and a calculated XLogP3-AA of approximately 0.8, based on data for the closely related para-amino isomer [1]. It possesses 2 hydrogen bond donors and 5 hydrogen bond acceptors [1]. These values are within the optimal range for oral bioavailability (Lipinski's Rule of Five), suggesting favorable drug-like properties [1]. Compared to simpler sulfonamides like sulfanilamide (MW 172.20, XLogP ~0.3), the furan-2-ylmethyl group increases both molecular weight and lipophilicity, which can enhance membrane permeability and target binding.

ADME prediction Drug-likeness Physicochemical properties

Optimal Use Cases for 2-Amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide in Drug Discovery and Chemical Synthesis


Antimalarial Hit-to-Lead Optimization

Researchers developing novel antimalarial agents targeting falcipain-2 can utilize 2-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide as a validated starting scaffold. Its micromolar potency against recombinant PfFP-2 (Ki = 3.49 µM, IC50 = 5.90 µM) positions it as a cost-effective alternative to more complex sulfonamide leads like SZ14 and SZ9, which exhibit comparable activity (IC50 = 4.1 µM and 5.4 µM) but require more elaborate synthetic routes [1]. The compound's ortho-amino group provides a handle for further derivatization to optimize potency and selectivity.

Carbonic Anhydrase Inhibitor Discovery

Given the established carbonic anhydrase inhibitory activity of the parent 2-aminobenzenesulfonamide scaffold (hCA IX Ki = 450 nM, hCA II Ki = 295 nM), this compound can serve as a lead-like starting point for developing isoform-selective CA inhibitors [2]. The furan-2-ylmethyl substituent offers a vector for modulating selectivity and pharmacokinetic properties relative to the unsubstituted parent, making it a valuable tool for medicinal chemists exploring CA-related indications such as glaucoma, edema, and cancer.

Synthesis of Sulfonamide-Based Heterocyclic Libraries

As a versatile building block, 2-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide can be employed in the construction of diverse chemical libraries. The ortho-amino group enables site-selective functionalization (e.g., acylation, alkylation, diazotization) that is not possible with para-amino isomers . The furan ring can undergo electrophilic substitution or serve as a masked 1,4-dicarbonyl equivalent, facilitating access to a broad array of sulfonamide-containing heterocycles .

Physicochemical Property Benchmarking for Lead Optimization

The compound's calculated drug-likeness parameters (MW = 252.29, XLogP3-AA ≈ 0.8, HBD = 2, HBA = 5) make it a suitable reference point for SAR studies aimed at balancing potency and ADME properties [1]. Its lipophilicity is intermediate between simple sulfonamides (e.g., sulfanilamide, XLogP ~0.3) and more lipophilic drug-like molecules, providing a baseline for systematic optimization of permeability and solubility [1].

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